1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid 1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13384467
InChI: InChI=1S/C14H14ClN3O2/c15-12-13(17-11-6-2-1-5-10(11)16-12)18-7-3-4-9(8-18)14(19)20/h1-2,5-6,9H,3-4,7-8H2,(H,19,20)
SMILES: C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)C(=O)O
Molecular Formula: C14H14ClN3O2
Molecular Weight: 291.73 g/mol

1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13384467

Molecular Formula: C14H14ClN3O2

Molecular Weight: 291.73 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid -

Specification

Molecular Formula C14H14ClN3O2
Molecular Weight 291.73 g/mol
IUPAC Name 1-(3-chloroquinoxalin-2-yl)piperidine-3-carboxylic acid
Standard InChI InChI=1S/C14H14ClN3O2/c15-12-13(17-11-6-2-1-5-10(11)16-12)18-7-3-4-9(8-18)14(19)20/h1-2,5-6,9H,3-4,7-8H2,(H,19,20)
Standard InChI Key WVMKWJFMQWPVNW-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)C(=O)O
Canonical SMILES C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)C(=O)O

Introduction

Chemical Structure and Physico-Chemical Properties

Molecular Architecture

The compound’s structure combines a quinoxaline core (a bicyclic system comprising two fused pyrazine rings) with a piperidine-carboxylic acid substituent. The chlorine atom at the 3-position of the quinoxaline ring introduces electronic asymmetry, potentially influencing reactivity and biological activity . Key structural features include:

  • Quinoxaline moiety: Provides aromaticity and planar geometry, facilitating π-π stacking interactions.

  • Piperidine ring: A six-membered saturated nitrogen heterocycle that enhances solubility and conformational flexibility.

  • Carboxylic acid group: Enables hydrogen bonding and salt formation, critical for pharmacokinetic optimization.

Physico-Chemical Characteristics

Table 1 summarizes the compound’s key properties derived from experimental and computational data :

PropertyValue
Molecular FormulaC14H14ClN3O2\text{C}_{14}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}_{2}
Molecular Weight291.73 g/mol
CAS Number1239757-25-5
IUPAC Name1-(3-chloroquinoxalin-2-yl)piperidine-3-carboxylic acid
SMILESC1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)C(=O)O
Solubility (Predicted)Moderate in polar aprotic solvents (e.g., DMSO)
LogP (Octanol-Water)~2.1 (indicating moderate lipophilicity)

Synthesis and Preparation

General Synthetic Strategies

The synthesis of 1-(3-chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid typically involves multi-step reactions, as outlined below :

  • Quinoxaline Ring Formation:

    • Condensation of o-phenylenediamine derivatives with α-keto acids or esters under acidic conditions.

    • Chlorination at the 3-position using reagents like phosphorus oxychloride (POCl3_3).

  • Piperidine-Carboxylic Acid Coupling:

    • Nucleophilic aromatic substitution (SNAr) between a chloroquinoxaline intermediate and piperidine-3-carboxylic acid.

    • Optimization of reaction conditions (e.g., base, solvent, temperature) to enhance yield .

Case Study: Analogous Synthesis from Patent Literature

A patent describing the synthesis of 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid (CN104844567A) provides insights into analogous methodologies :

  • Ring Closure: 3-Aminocrotononitrile reacts with hydrazine hydrate at 60–90°C to form 3-amino-5-methylpyrazole (85% yield).

  • Bromination: N-Bromosuccinimide (NBS) in dichloromethane introduces a bromine atom (82% yield).

  • Oxidation: Potassium permanganate oxidizes the methyl group to a carboxylic acid (85% yield).

  • Condensation: Reaction with 2,3-dichloropyridine in ethanol with K2_2CO3_3 yields the final product (70–75% yield) .

While this pathway targets a pyrazole derivative, similar steps—particularly oxidation and condensation—are applicable to quinoxaline systems.

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